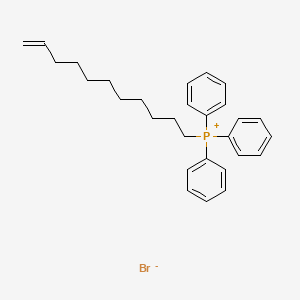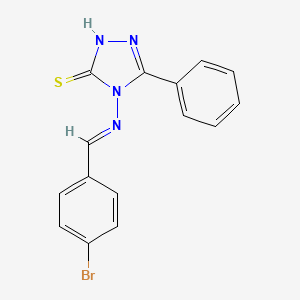![molecular formula C23H33N5O2 B11998999 8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B11998999.png)
8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione is a synthetic compound with the molecular formula C23H33N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a benzyl(methyl)amine group under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines are used in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and cellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 8-[Benzyl(methyl)amino]-3-methyl-7-pentylpurine-2,6-dione
- 8-[Benzyl(methyl)amino]-3-methyl-7-propylpurine-2,6-dione
- PRL-8-53 (Methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate)
Uniqueness
8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione is unique due to its specific nonyl side chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C23H33N5O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C23H33N5O2/c1-4-5-6-7-8-9-13-16-28-19-20(27(3)23(30)25-21(19)29)24-22(28)26(2)17-18-14-11-10-12-15-18/h10-12,14-15H,4-9,13,16-17H2,1-3H3,(H,25,29,30) |
InChI Key |
KBGQPNCCKTUHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B11998921.png)








![[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11998976.png)


